(Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound features a thiazolidinone core, which is known for its biological activity, and is further functionalized with methoxyphenyl and pyridinylmethylene groups.
Preparation Methods
The synthesis of (Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-methoxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with a catalytic amount of acid or base to facilitate the condensation reaction. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
(Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolidinone ring or the methoxyphenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl or pyridinylmethylene groups, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
- Medicine
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Biological Activity
(Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Below, we detail the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15N3OS, with a molecular weight of approximately 299.36 g/mol. The compound features a thiazolidinone core structure, which is crucial for its biological activity.
Biological Activities
-
Anticancer Activity
- Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
-
Antimicrobial Activity
- The compound has demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate potent activity, making it a candidate for further development as an antimicrobial agent .
- Anti-inflammatory Properties
- Antioxidant Activity
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on various thiazolidinone derivatives, including the compound , evaluated their effects on MCF-7 breast cancer cells. The results indicated that the compound significantly inhibited cell viability and induced apoptosis through caspase activation pathways. This suggests its potential as a therapeutic agent in breast cancer treatment.
Case Study: Antimicrobial Efficacy
In another study, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values ranging from 10 to 50 µg/mL, demonstrating promising antimicrobial activity worthy of further investigation.
Properties
IUPAC Name |
(5Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c1-20-13-4-2-3-12(10-13)18-15(19)14(22-16(18)21)9-11-5-7-17-8-6-11/h2-10H,1H3/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBZASHWIZOPBB-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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